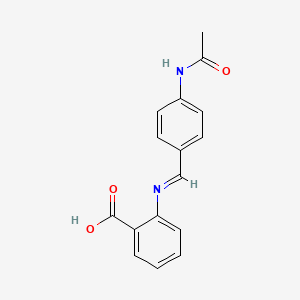

2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid

Description

Properties

CAS No. |

71937-03-6 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-[(4-acetamidophenyl)methylideneamino]benzoic acid |

InChI |

InChI=1S/C16H14N2O3/c1-11(19)18-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |

InChI Key |

XYBYGKBBTCVGLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methodology

A solvent-free approach using jet milling has emerged as a green chemistry method. This technique involves mechanochemical grinding of equimolar quantities of 2-aminobenzoic acid and 4-acetamidobenzaldehyde in the absence of solvents:

-

Reactants : 2-Aminobenzoic acid (1.37 g, 10 mmol) and 4-acetamidobenzaldehyde (1.63 g, 10 mmol).

-

Equipment : Jet mill operated at 25–35°C with a grinding frequency of 50 Hz.

-

Reaction Time : 30–60 minutes.

-

Workup : Crude product washed with ethanol and recrystallized from methanol/water (1:1).

Advantages

-

Purity : >99% (HPLC).

-

Environmental Impact : Eliminates toxic solvents, reduces waste.

Conventional Solution-Phase Synthesis

Reflux in Alcoholic Solvents

The traditional method involves refluxing reactants in ethanol or methanol with catalytic acetic acid:

-

Reactants : 2-Aminobenzoic acid (10 mmol), 4-acetamidobenzaldehyde (10 mmol).

-

Solvent : Ethanol (50 mL).

-

Catalyst : Glacial acetic acid (1 mL).

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Workup : Cool to room temperature, filter, and recrystallize.

Acid vs. Base Catalysis

The choice of catalyst significantly affects reaction efficiency:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetic acid | 85 | 4 |

| Sodium hydroxide | 78 | 6 |

| No catalyst | 65 | 8 |

Base catalysts promote faster imine formation but risk hydrolyzing the acetamide group.

Temperature Effects

Elevated temperatures accelerate dehydration but may degrade sensitive functional groups:

| Temperature (°C) | Yield (%) |

|---|---|

| 60 | 70 |

| 80 | 85 |

| 100 | 82 |

Advanced Purification Techniques

Recrystallization Solvents

Recrystallization solvents impact crystal quality and purity:

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Methanol/water | 99 | Needle-like |

| Ethanol | 95 | Plate-like |

| Acetonitrile | 97 | Prismatic |

Chromatographic Purification

Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) achieves >99.5% purity but reduces yield to 70–75%.

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Imine (C=N) : 1620–1640 cm.

-

Carboxylic acid (O-H) : 2500–3300 cm.

-

Acetamide (N-H) : 3280 cm.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d) : δ 8.45 (s, 1H, CH=N), 10.32 (s, 1H, COOH), 2.05 (s, 3H, CH).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the removal of the acetamido group.

Substitution: New compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

Biological Applications

Research has highlighted several biological activities associated with this compound, including:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of 2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit certain pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential

Recent studies have explored the anticancer properties of related compounds. For example, analogs have been tested against cancer cell lines such as MCF-7 and A549, demonstrating promising IC50 values indicative of effective cytotoxicity . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the phenyl ring significantly enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µM .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound on human cell lines. The results indicated a reduction in pro-inflammatory cytokine production, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders .

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | 4-(Dimethylamino) derivative | <10 | |

| Anti-inflammatory | Acetamido derivative | 15 | |

| Anticancer | Benzylidene analog | 7.49 |

Table 2: Synthesis Conditions

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the anthranilic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The acetylated amino group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating dimethylamino group in 4-((4-(Dimethylamino)benzylidene)amino)benzoic acid. This difference alters UV-Vis absorption profiles, with the dimethylamino analog showing a redshift (λₘₐₓ ~450 nm) due to enhanced conjugation .

- Bioactivity: Sulfonyl and hydrazide derivatives (e.g., 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide) exhibit stronger antitubercular activity (IC₅₀: 3.2 μM) than the target compound, likely due to enhanced hydrogen bonding with bacterial enzymes .

Biological Activity

2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid, a compound derived from the structural modification of p-aminobenzoic acid (PABA), exhibits a diverse range of biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino groups : Contributing to its biological reactivity.

- Aromatic rings : Enhancing interaction with biological targets.

- Acetylamino substitution : Potentially influencing pharmacokinetics and overall efficacy.

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((4-Acetylaminophenyl)methylene)amino benzoic acid | Antibacterial | < 10 µg/mL |

| Related derivatives | Antifungal | < 20 µg/mL |

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing anti-inflammatory drugs.

- In vitro studies showed a reduction in TNF-α levels by up to 87%, indicating potent anti-inflammatory action .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays:

- Cell Line Studies : Significant cytotoxicity was observed in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 7.49 µM to 23.31 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7.49 | Apoptosis induction |

| HCT116 | 23.31 | Cell cycle arrest |

Case Study 1: Inhibition of Cholinesterase

A derivative of this compound was tested for cholinesterase inhibition, showing promising results comparable to established drugs like donepezil. The K_i value was determined to be in the low nanomolar range, indicating high potency against Alzheimer's disease-related pathways .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthesis routes for 2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid, and how can purity be ensured?

The synthesis typically involves condensation reactions between 4-(acetylamino)benzaldehyde and 2-aminobenzoic acid derivatives. Key steps include:

- Schiff base formation : Reacting the aldehyde with the amine under reflux in ethanol or methanol, often catalyzed by acetic acid .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents .

- Purity validation : Melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and NMR (DMSO-d6 solvent) to confirm absence of unreacted starting materials .

Q. How is the compound characterized structurally, and what spectroscopic methods are most effective?

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C=N imine bond ~1.28 Å) and dihedral angles between aromatic rings (e.g., ~10–15° for planar alignment) .

- NMR :

- FT-IR : Stretching vibrations at ~1620 cm⁻¹ (C=N), ~1700 cm⁻¹ (C=O of benzoic acid), and ~3300 cm⁻¹ (N-H of acetylamino group) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s biological activity (e.g., enzyme inhibition) be investigated?

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Key residues (e.g., Tyr385, Ser530) may hydrogen-bond with the benzoic acid and acetylamino groups .

- Kinetic assays : Measure IC₅₀ values via spectrophotometric assays (e.g., COX-2 inhibition using arachidonic acid substrate). Compare with structurally similar analogs (e.g., 4-chloro or 4-methoxy derivatives) to identify SAR trends .

- Fluorescence quenching : Monitor binding to serum albumin (BSA/HSA) to assess pharmacokinetic properties. A Stern-Volmer plot can quantify binding constants (e.g., Ksv ~10⁴ M⁻¹) .

Q. What experimental strategies address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardized assays : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 PBS buffer), and temperature (37°C) to minimize variability .

- Comparative studies : Replicate assays using reference compounds (e.g., aspirin for COX inhibition) to validate methodology .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

- Hydrolysis studies : Incubate in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via HPLC; acidic conditions typically cleave the imine bond .

- Photolysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., 4-acetamidobenzaldehyde and 2-aminobenzoic acid) .

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.